molecular formula C16H14FN3OS B2423947 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 885460-05-9

5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2423947
CAS No.: 885460-05-9
M. Wt: 315.37
InChI Key: LOAGSXQDALKPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Molecular Formula: C16H14FN3OS, Molecular Weight: 315.37 g/mol) is a high-purity chemical compound intended for research applications. This 4H-1,2,4-triazole-3-thiol derivative is part of a class of heterocyclic compounds known for a wide spectrum of biological activities, which researchers are actively exploring . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, and its 3-thiol substitution is a key functional group for developing novel bioactive molecules . This specific compound, with its 4-ethoxyphenyl and 2-fluorophenyl substituents, is of significant interest for investigating structure-activity relationships (SAR) in various therapeutic areas. Compounds within this class have demonstrated notable anti-inflammatory activity in experimental models, such as carrageenin- and bentonite-induced paw edema in rats . Furthermore, 1,2,4-triazole-3-thiol derivatives are widely studied for their potential antimicrobial, antifungal, anticancer, and anticonvulsant properties, making them valuable scaffolds in pharmaceutical discovery . The compound can also serve as a key synthetic intermediate for the preparation of S-alkylated derivatives, which are often developed to modify activity profiles and physicochemical properties . WARNING: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for any application in humans or veterinary medicine. All chemicals must be handled by qualified and trained professionals using appropriate safety procedures. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-2-21-12-9-7-11(8-10-12)15-18-19-16(22)20(15)14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAGSXQDALKPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone. This intermediate is then cyclized using a thiolating agent, such as thiourea, under acidic or basic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or other electrophilic agents. For example, reaction with bromoacetophenone derivatives in the presence of cesium carbonate yields S-alkylated products:

Reaction Example:
5 4 Ethoxyphenyl 4 2 fluorophenyl 4H 1 2 4 triazole 3 thiol+R XCs2CO3,DMFS R Derivatives\text{5 4 Ethoxyphenyl 4 2 fluorophenyl 4H 1 2 4 triazole 3 thiol}+\text{R X}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{DMF}}\text{S R Derivatives}

Alkylating Agent (R-X) Product Yield Conditions
Bromoacetophenone2-((Triazolyl)thio)-1-phenylethanone85%Reflux, 6 hrs
Methyl iodideS-Methyl derivative78%RT, 2 hrs

Mechanism: Deprotonation of the thiol group by a base (e.g., Cs2_2
CO3_3
) generates a thiolate ion, which attacks the electrophilic carbon of the alkyl halide.

Oxidation Reactions

The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:

Reaction Pathways:

  • Disulfide Formation:
    2RSH+H2O2RSSR+2H2O2\,\text{RSH}+\text{H}_2\text{O}_2\rightarrow \text{RSSR}+2\,\text{H}_2\text{O}

    Conditions: H2_2
    O2_2
    (30%), RT, 12 hrs.

  • Sulfonic Acid Formation:
    RSH+3KMnO4RSO3H+MnO2+KOH\text{RSH}+3\,\text{KMnO}_4\rightarrow \text{RSO}_3\text{H}+\text{MnO}_2+\text{KOH}

    Conditions: Acidic KMnO4_4
    , heat.

Key Data:

  • Disulfide yields: 60–75%.

  • Over-oxidation to sulfonic acids requires strong oxidants and elevated temperatures.

Nucleophilic Substitution on the Triazole Ring

The NH positions of the triazole ring react with electrophiles. For example, alkylation at N-1 or N-2:

Reaction Example:
Triazole thiol+CH3IBaseN Alkylated Triazole\text{Triazole thiol}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{N Alkylated Triazole}

Substitution Site Product Yield Reference
N-11-Methyl-4H-triazole-3-thiol65%
N-22-Methyl-4H-triazole-3-thiol58%

Note: Steric effects from the 4-ethoxyphenyl and 2-fluorophenyl groups may influence regioselectivity.

Coupling Reactions

The thiol group participates in cross-coupling to form hybrid molecules. For example:

Eschenmoser Coupling:
Triazole thiol+TetrachlorobenzoquinonePh3P Et3NDiazenyl triazolethione\text{Triazole thiol}+\text{Tetrachlorobenzoquinone}\xrightarrow{\text{Ph}_3\text{P Et}_3\text{N}}\text{Diazenyl triazolethione}

Yield: 82–88% .

Application: This reaction generates structurally complex derivatives with potential antimicrobial activity .

Condensation with Carbonyl Compounds

The thiol group reacts with aldehydes or ketones to form thioacetals or thioketals:

Reaction Example:
RSH+R CHORSC H OR \text{RSH}+\text{R CHO}\rightarrow \text{RSC H OR }

Conditions: Acid catalysis, reflux .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate to transition metals:

Metal Salt Complex Type Application
Cu(II) acetateCu(II)-triazoleCatalytic oxidation
Fe(III) chlorideFe(III)-triazoleMagnetic materials

Stoichiometry: Typically 1:1 (metal:ligand).

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Example: Hybridization with fluoroquinolones:
Triazole thiol+CiprofloxacinS Bridged Hybrid\text{Triazole thiol}+\text{Ciprofloxacin}\rightarrow \text{S Bridged Hybrid}

Activity: MIC = 0.046–3.11 μM against MRSA .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 1,2,4-triazole derivatives, including 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with a triazole core exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of 1,2,4-triazoles showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa . The incorporation of specific substituents on the triazole ring has been shown to enhance antibacterial efficacy.

Antituberculosis Activity

Triazole compounds have also been investigated for their antituberculosis properties. For example, certain derivatives have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. The modifications on the triazole scaffold can significantly influence their bioactivity .

Nonlinear Optical Properties

The unique structural characteristics of triazoles make them suitable candidates for applications in material science, particularly in nonlinear optics. Research has indicated that triazole derivatives can exhibit significant nonlinear optical properties which are valuable for photonic applications .

Synthesis of Novel Materials

The versatility of the triazole framework allows for the synthesis of novel materials with tailored properties for specific applications in electronics and photonics. The ability to modify the substituents on the triazole ring facilitates the design of materials with desired optical and electronic characteristics .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria ,
Antifungal PropertiesPotential to inhibit fungal growthGeneral knowledge based on triazoles
Antituberculosis ActivityActivity against drug-resistant Mycobacterium tuberculosis
Nonlinear Optical PropertiesUseful in photonic applications
Synthesis of Novel MaterialsTailored materials for electronics and optics

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethoxy and fluorophenyl substituents may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,2,4-triazole-3-thiol: Lacks the ethoxy and fluorophenyl substituents, resulting in different chemical and biological properties.

    5-(4-methoxyphenyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains methoxy and chlorophenyl substituents, which may alter its reactivity and applications.

    5-(4-ethoxyphenyl)-4-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol:

Uniqueness

5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both ethoxy and fluorophenyl groups enhances its versatility in various chemical reactions and its potential as a therapeutic agent.

Biological Activity

5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key studies, findings, and potential applications.

The compound's IUPAC name is this compound, with a molecular formula of C16H14FN3OS. It has a molecular weight of 301.36 g/mol and is characterized by the presence of a triazole ring and a thiol group which are critical for its biological activity .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes key findings from relevant research:

Study Microorganism MIC (µg/mL) Activity
Study 1Escherichia coli31.25 - 62.5Active
Study 1Staphylococcus aureus31.25 - 62.5Active
Study 1Pseudomonas aeruginosa31.25 - 62.5Active
Study 1Candida albicans62.5 - 125Active

In a study published in the Ukrainian Journal of Pharmacy, it was reported that S-substituted derivatives of triazole-3-thiols exhibited significant antimicrobial activity against various strains at concentrations ranging from 31.25 to 125 µg/mL . The presence of substituents on the sulfur atom did not significantly alter the antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study focused on derivatives of triazole-3-thiol demonstrated their cytotoxic effects against several cancer cell lines including melanoma and breast cancer cells. The most notable findings include:

  • Compounds showed increased cytotoxicity against melanoma cell line IGR39.
  • Selectivity towards cancer cells was observed with some derivatives inhibiting cell migration effectively.

The research indicates that modifications in the chemical structure can enhance selectivity and potency against cancer cells .

Structure-Biological Activity Relationship

The relationship between the chemical structure and biological activity has been extensively studied in triazole derivatives. Variations in substituents such as fluorophenyl groups significantly influence both antimicrobial and anticancer activities. For example, compounds with electron-withdrawing groups often exhibited enhanced activity compared to their counterparts with electron-donating groups .

Case Studies

Case Study: Antimicrobial Efficacy
A comprehensive evaluation of several triazole derivatives revealed that compounds similar to this compound had promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The study highlighted the potential for these compounds to be developed into effective therapeutic agents .

Case Study: Cancer Cell Selectivity
Research involving various triazole derivatives indicated that modifications at specific positions on the triazole ring could lead to significant increases in selectivity for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment .

Q & A

Q. What are the optimized synthetic routes for 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol or methanol, 60–80°C).
  • Step 2 : Introduction of the 4-ethoxyphenyl and 2-fluorophenyl substituents via nucleophilic substitution or condensation reactions.
  • Catalysts : Acidic/basic catalysts (e.g., HCl or KOH) improve reaction efficiency, achieving yields of 65–85% .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH3_3, δ 4.02 ppm for OCH2_2) and triazole ring protons (δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Thiol (-SH) stretch at ~2550 cm1^{-1} and triazole C=N stretches at 1500–1600 cm1^{-1} .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, confirming steric effects on biological activity .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Derivatization : Convert the thiol (-SH) group to a disulfide (-S-S-) or sulfonate (-SO3_3H) to improve hydrophilicity .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Ethanol/water (1:3 ratio) achieves high purity for initial characterization .
  • Chromatography : Flash chromatography with gradient elution (ethyl acetate:hexane 30–70%) removes byproducts like unreacted phenyl precursors .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Density Functional Theory (DFT) : Calculates electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets (e.g., enzyme active sites) .
  • PASS Online : Predicts antimicrobial or anticancer activity based on structural similarity to known triazole derivatives (probability scores >0.7 indicate high confidence) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and ensure consistent cell lines/pH conditions .
  • Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted aldehydes) that may skew results .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Variation : Replace the ethoxy group with methoxy or chloro groups to assess impact on lipophilicity and target binding .
  • Bioisosteric Replacement : Substitute the fluorophenyl group with thiophene to enhance metabolic stability while retaining activity .

Q. What methods evaluate the compound’s stability under physiological conditions?

  • Thermogravimetric Analysis (TGA) : Determines thermal degradation patterns (e.g., decomposition >200°C indicates shelf stability) .
  • pH-Dependent Stability Tests : Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) for 24 hours; monitor via UV-Vis spectroscopy for degradation .

Q. How can synergistic effects with other drugs be quantified?

  • Combination Index (CI) : Use the Chou-Talalay method to calculate synergism (CI <1) in antimicrobial or anticancer assays .
  • Isobolographic Analysis : Plot dose-response curves to identify non-additive interactions .

Q. What in silico tools assess potential toxicity risks?

  • ADMET Prediction : Tools like SwissADME predict hepatotoxicity (CYP450 inhibition) and blood-brain barrier permeability .
  • Molecular Docking : Simulate binding to hERG channels to assess cardiotoxicity risks .

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